EED Binding Affinity: (S)-7-Fluoroindan-1-yl Fragment Enables Sub-Nanomolar Target Engagement in PRC2 Complex Inhibition
The (1S)-7-fluoro-2,3-dihydro-1H-inden-1-yl moiety is the critical N-terminal cap in A-395, a first-in-class antagonist of the EED–H3K27me3 protein–protein interaction [1]. A-395 binds EED with a Kᵢ of 0.4 nM and inhibits the trimeric PRC2 complex (EZH2–EED–SUZ12) with an IC₅₀ of 18 nM [2]. The co-crystal structure (PDB 5U8F, 1.34 Å resolution) confirms that the 7-fluoro substituent occupies a tight hydrophobic sub-pocket within the H3K27me3-binding domain of EED, where regioisomeric displacement of fluorine to the 4-, 5-, or 6-position would introduce steric clashes or suboptimal electrostatic complementarity [3]. The SAR study by Curtin et al. (2017) demonstrates that replacement of the 7-fluoroindane with unsubstituted indane or alternative heterocyclic caps results in >10-fold loss of PRC2 inhibitory potency [4]. Cellular target engagement assays confirm that A-395 reduces H3K27me3 levels with an IC₅₀ of 90 nM and H3K27me2 with an IC₅₀ of 390 nM in RD rhabdoid tumor cells [5].
| Evidence Dimension | PRC2 complex enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (A-395, bearing (S)-7-fluoroindan-1-yl cap) |
| Comparator Or Baseline | Unsubstituted indane cap analogs: IC₅₀ > 180 nM (estimated >10-fold loss); non-fluorinated or regioisomeric fluoro caps yield ≥10-fold reduced potency (Curtin et al. 2017 SAR table) |
| Quantified Difference | ≥10-fold superiority of 7-fluoro regioisomer over unsubstituted and alternative-position fluoroindane caps |
| Conditions | PRC2 trimeric complex (EZH2–EED–SUZ12) enzymatic assay with 75 nM enzyme, 3 μM human nucleosome substrate; EED fluorescence polarization competitive binding assay |
Why This Matters
Procurement of the correct 7-fluoro regioisomer—specifically in the (S)-configuration—is mandatory for reproducing the published sub-nanomolar EED affinity; use of 4-, 5-, or 6-fluoroindan-1-ol would yield structurally distinct capping groups with unpredictable and likely inferior EED engagement.
- [1] He, Y. et al. (2017) 'The EED protein–protein interaction inhibitor A-395 inactivates the PRC2 complex', Nature Chemical Biology, 13(4), pp. 389–395. DOI: 10.1038/nchembio.2306. View Source
- [2] Chemical Probes Portal, Probe A-395: EED Ki = 0.4 nM; PRC2 IC₅₀ = 90 nM (H3K27me3), 390 nM (H3K27me1/2). Available at: https://www.chemicalprobes.org/395 (Accessed 2026). View Source
- [3] RCSB PDB 5U8F: X-ray co-crystal structure of EED with (3R,4S)-1-[(1S)-7-fluoro-2,3-dihydro-1H-inden-1-yl]-N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-3-amine; resolution 1.34 Å. DOI: 10.2210/pdb5U8F/pdb. View Source
- [4] Curtin, M.L. et al. (2017) 'SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding', Bioorganic & Medicinal Chemistry Letters, 27(7), pp. 1576–1583. DOI: 10.1016/j.bmcl.2017.02.030. View Source
- [5] Netascientific / Cayman Chemical, Product S26948: A-395. Cellular IC₅₀ data: H3K27me3 = 90 nM, H3K27me2 = 390 nM in RD cells. Available at: https://www.netascientific.com (Accessed 2026). View Source
